3-Methyl-2-benzothiazolinone hydrazone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Analytical Chemistry

- Spectrophotometric Determination: MBTH serves as a reagent for the spectrophotometric detection of trace elements like selenium, tellurium, and cyanide in environmental samples. [, ] The reaction between MBTH and these elements forms a colored complex, allowing for their quantification through absorbance measurements.

Bioanalytical Applications

- Aldehyde Detection: MBTH can be used as a reagent for the detection of aliphatic aldehydes. [] The reaction with aldehydes also produces a colored complex, enabling their identification and quantification.

Other Potential Applications

- Glycosaminoglycan Analysis: Research suggests MBTH's potential application in determining hexosamines, a component of glycosaminoglycans, which are complex sugars found in connective tissues. []

- Peroxidase Color Reaction: MBTH has been incorporated into a new peroxidase color reaction, potentially useful in various biological assays. []

Molecular Structure Analysis

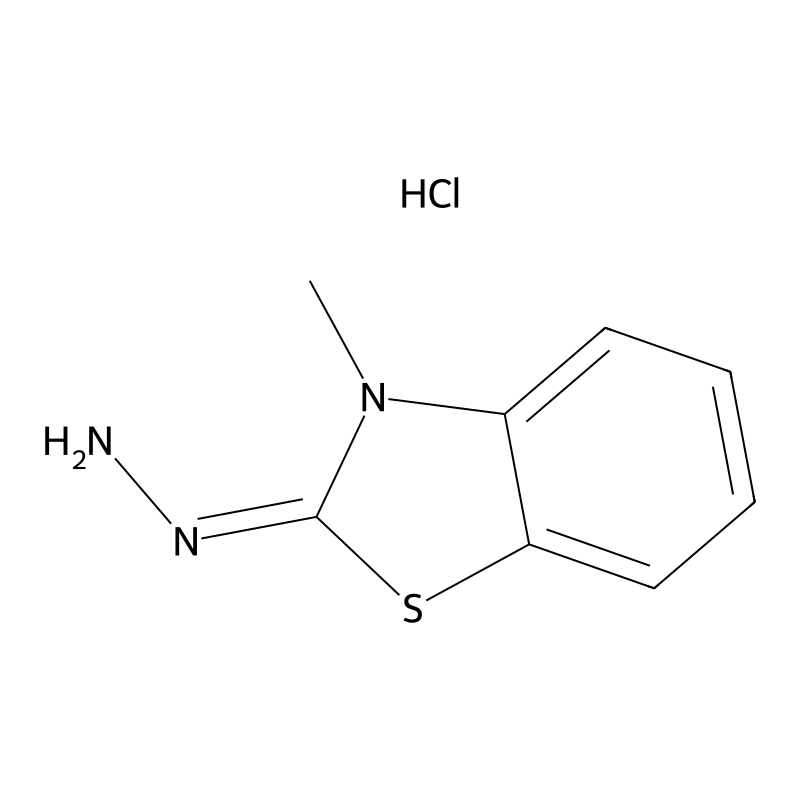

The key features of the MBTH molecule include (refer to for structure):

- Heterocyclic Rings: It contains two heterocyclic rings - a five-membered benzothiazole ring with a nitrogen and sulfur atom and a six-membered hydrazinone ring with two nitrogen atoms.

- Conjugation: The presence of alternating double and single bonds between carbon and nitrogen atoms allows for conjugation throughout the molecule, influencing its electronic properties.

- Functional Groups: The hydrazone group (C=N-NH₂) and the amine group (attached to the benzothiazole ring) are potential sites for reactivity.

Chemical Reactions Analysis

MBTH is involved in several reactions relevant to scientific research:

- Synthesis: MBTH can be synthesized by the condensation of 2(3H)-benzothiazolone with a hydrazine derivative [].

Balanced Chemical Equation:

C₆H₅NSO + R₂NNH₂ → C₈H₈N₃S + H₂O + R₂R' (where R and R' are organic groups)- Analytical Applications: MBTH reacts with various oxidizing agents (like hydrogen peroxide) in the presence of specific target analytes to form colored products. This property allows its use in colorimetric assays for:

- Cholesterol: When cholesterol reacts with MBTH and ferric chloride (FeCl₃), a green or blue colored complex is formed.

- Benzodiazepines: These drugs react with MBTH and a persulfate salt (like potassium persulfate, K₂S₂O₈) to form colored products.

- Enzyme Activity: Certain enzymes, like peroxidases, can catalyze the oxidation of MBTH in the presence of hydrogen peroxide, leading to a color change.

Physical and Chemical Properties

- Oxidation of MBTH: An oxidizing agent (like H₂O₂) reacts with the hydrazone group of MBTH, leading to the formation of a colored intermediate.

- Interaction with Analyte: The colored intermediate can then react with the specific analyte (e.g., cholesterol) to form a stable colored complex with a different absorbance wavelength.

The reactivity of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride is notable in several contexts:

- Electrophilic Coupling: It acts as an electrophile in coupling reactions, allowing for the formation of more complex structures.

- Aldehyde Detection: The compound can react with aldehydes to yield colored products, facilitating their quantification through spectrophotometry .

- Formation of Azo Dyes: It participates in reactions that lead to the formation of azo compounds, which are significant in dye chemistry .

The synthesis of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride generally involves the following steps:

- Starting Materials: The synthesis typically begins with 3-methyl-2-benzothiazolinone and hydrazine derivatives.

- Reaction Conditions: The reaction is usually conducted under acidic conditions, often using hydrochloric acid to facilitate the formation of the hydrazone linkage.

- Purification: After the reaction, the product is purified through recrystallization or chromatography to obtain the hydrochloride salt form .

3-Methyl-2-benzothiazolinone hydrazone hydrochloride has diverse applications:

- Analytical Chemistry: Used as a reagent for detecting aldehydes and ketones.

- Dye Manufacturing: Serves as an intermediate in the production of azo dyes.

- Biochemical Research: Employed in studies involving glycosaminoglycans and other biomolecules .

Interaction studies involving 3-Methyl-2-benzothiazolinone hydrazone hydrochloride focus on its reactivity with various biological molecules. These studies are crucial for understanding how this compound can be utilized in drug development or as a biochemical tool. Its interactions with proteins and nucleic acids are particularly noteworthy, although comprehensive data on these interactions remain sparse.

Several compounds share structural or functional similarities with 3-Methyl-2-benzothiazolinone hydrazone hydrochloride. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Benzothiazolinone | Structural backbone | Used mainly as a starting material for dyes |

| Benzothiazole hydrazone | Similar reactivity | Exhibits different biological activities |

| 4-Methyl-2-benzothiazolinone | Structural variant | Different substitution pattern affects reactivity |

Uniqueness

What sets 3-Methyl-2-benzothiazolinone hydrazone hydrochloride apart from its analogs is its specific application as a chromogenic reagent, which allows for sensitive detection methods that are not as effectively achieved by other similar compounds. Additionally, its unique synthesis pathway contributes to its distinct properties and applications in analytical chemistry.

Molecular Structure and Configuration

Chemical Formula and Molecular Weight

3-Methyl-2-benzothiazolinone hydrazone hydrochloride possesses the empirical formula C₈H₉N₃S·HCl, representing the salt form of the parent hydrazone compound with hydrochloric acid [1] [4]. The molecular weight of the anhydrous compound is 215.70 g/mol, while the monohydrate form exhibits a molecular weight of 233.72 g/mol [1] [4] [8]. The compound is identified by multiple Chemical Abstracts Service numbers, including 4338-98-1, 38894-11-0, and 149022-15-1, reflecting different registrations of the compound and its hydrated forms [2] [3] [6].

The structural formula demonstrates the presence of a benzothiazole ring system fused with a hydrazone functional group, where the nitrogen atom of the hydrazone is protonated and associated with a chloride counterion [2] [9]. The International Union of Pure and Applied Chemistry name for this compound is (Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine hydrochloride [4] [20].

Structural Characteristics of the Benzothiazole Ring System

The benzothiazole ring system in 3-Methyl-2-benzothiazolinone hydrazone hydrochloride consists of a benzene ring fused to a thiazole ring at positions 4 and 5 [11] [14]. This bicyclic heterocyclic structure contains both nitrogen and sulfur atoms within the five-membered thiazole component [10] [11]. The benzothiazole scaffold is characterized by a planar configuration that allows for extended conjugation across the entire ring system [11] [14].

The methyl substituent at the 3-position of the benzothiazole ring influences the electronic properties and steric configuration of the molecule [9] [10]. This substitution pattern contributes to the overall molecular stability and affects the compound's reactivity toward various chemical transformations [11]. The fused ring system exhibits aromatic character throughout both the benzene and thiazole portions, contributing to the compound's chemical stability [14].

Hydrazone Functional Group Properties

The hydrazone functional group in this compound is characterized by the presence of a carbon-nitrogen double bond (C=N) connected to an amino nitrogen (NH₂) [15]. This functional group exhibits the general structure R₁R₂C=N-NH₂, where the carbon atom is part of the benzothiazole ring system [15]. The hydrazone linkage demonstrates specific reactivity patterns, including susceptibility to hydrolysis under acidic conditions and the ability to form additional bonds with carbonyl compounds [15].

The hydrazone moiety possesses unique electronic properties due to the presence of nitrogen lone pairs and the extended conjugation with the benzothiazole system [12]. These characteristics contribute to the compound's ability to function as a chromogenic reagent, particularly in spectrophotometric applications [4] [34]. The hydrazone group can exist in different geometric configurations, with the Z-configuration being the predominant form in this particular compound [4] [20].

Physical Characteristics

Appearance and Crystalline Structure

3-Methyl-2-benzothiazolinone hydrazone hydrochloride appears as a crystalline powder with color variations ranging from white to light yellow to light orange [16] [18] [19]. The compound exists in a solid state at room temperature and exhibits crystalline characteristics that can vary from powder to crystal form depending on preparation and storage conditions [16] [17].

The monohydrate form specifically presents as a white to beige crystalline powder, demonstrating the influence of water incorporation on the physical appearance [17] [19]. The crystalline structure is stable under normal storage conditions but exhibits light sensitivity, requiring storage in dark environments to maintain structural integrity [16] [37].

Melting Point and Thermal Stability Parameters

The melting point of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride occurs at approximately 270-278°C, with simultaneous decomposition observed during the melting process [1] [4] [8]. This thermal behavior indicates that the compound undergoes chemical breakdown rather than clean melting, which is characteristic of many organic salts containing hydrazone functional groups [13] [27].

The thermal decomposition temperature of approximately 275°C suggests moderate thermal stability under normal handling conditions [4] [22]. The compound maintains its structural integrity at ambient temperatures but requires careful consideration during any thermal processing or analytical procedures involving elevated temperatures [13] [16].

Solubility Profile in Various Solvents

The solubility characteristics of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride demonstrate significant variation across different solvent systems. The compound exhibits good solubility in water, with the hydrochloride salt form providing enhanced aqueous solubility compared to the parent hydrazone compound [4] [16] [20]. In hot water, the compound produces almost transparent solutions, indicating excellent dissolution under elevated temperature conditions [16] [37].

The compound shows solubility in polar organic solvents, including methanol and dimethyl sulfoxide, though the extent of solubility in these solvents is described as slight [4] [20] [27]. In ethanol, solubility can be achieved, particularly in the presence of basic conditions such as triethylamine [9]. The enhanced water solubility of the hydrochloride salt compared to organic solvents reflects the ionic character imparted by the chloride counterion [4] [18].

pH Characteristics in Aqueous Solutions

Aqueous solutions of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride exhibit acidic characteristics, with pH values typically ranging from 3 to 4 when prepared at a concentration of 4 g/L in water at 20°C [18] [33]. This acidic behavior results from the presence of the hydrochloride salt, which releases protons upon dissolution in aqueous media [18] [24].

The acidic pH of the solutions influences the compound's stability and reactivity in aqueous systems. The low pH environment can affect the hydrazone functional group's electronic structure and may influence its spectroscopic properties and chemical reactivity [21] [24]. The acidic nature of the solutions must be considered in analytical applications and when preparing buffer systems for specific analytical procedures [18] [33].

Spectroscopic Properties

UV-Visible Spectroscopic Profile

The UV-visible spectroscopic properties of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride are particularly significant in analytical applications. The compound exhibits characteristic absorption when coupled with quinone products, producing absorption bands at 500-505 nm [32]. This spectroscopic behavior forms the basis for its use as a chromogenic reagent in various analytical determinations [32] [34].

The UV-visible spectrum demonstrates the compound's ability to form colored complexes, particularly evident in its reaction with aldehydes and other carbonyl-containing compounds [16] [37]. The high molar absorptivity coefficients of the resulting adducts make this compound valuable for sensitive spectrophotometric determinations [32]. The electronic transitions observed in the UV-visible region reflect the extended conjugation present in the benzothiazole-hydrazone system [23].

Infrared Spectroscopic Characteristics

Infrared spectroscopy of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride provides definitive structural confirmation, with the compound consistently passing infrared spectrum identity tests [16] [33] [35]. The infrared spectrum exhibits characteristic absorption bands that correspond to the various functional groups present in the molecule [11] [36].

The benzothiazole ring system contributes specific infrared absorptions, while the hydrazone functional group provides additional characteristic peaks in the spectrum [11] [15]. The presence of the hydrochloride salt may influence certain regions of the infrared spectrum, particularly in areas associated with hydrogen bonding and ionic interactions [35]. The infrared spectroscopic data serves as a reliable method for confirming the identity and purity of the compound [16] [33].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy confirms the structural characteristics of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride in deuterated solvents [16] [25]. Proton nuclear magnetic resonance spectroscopy in deuterium oxide reveals the expected chemical shifts and coupling patterns consistent with the proposed molecular structure [25] [37].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule, confirming the presence of the benzothiazole ring system and the hydrazone linkage [26]. The nuclear magnetic resonance data supports the structural assignments and provides quantitative information about the compound's purity [16] [25]. The spectroscopic technique proves particularly valuable for distinguishing between different tautomeric forms and confirming the predominant molecular configuration [25].

Comparative Analysis with Parent Compound and Related Derivatives

Relationship with 3-Methyl-2-benzothiazolinone hydrazone

The parent compound, 3-Methyl-2-benzothiazolinone hydrazone, serves as the foundation for the hydrochloride derivative [2] [5] [7]. The parent compound possesses the molecular formula C₈H₉N₃S with a molecular weight of 179.24 g/mol, representing the base form without the hydrochloride salt [7] [17]. The relationship between the parent compound and its hydrochloride derivative demonstrates the impact of salt formation on physical and chemical properties [2] [29].

The conversion from the parent hydrazone to the hydrochloride salt significantly enhances water solubility while maintaining the core structural features responsible for the compound's analytical utility [4] [29]. The parent compound exhibits lower water solubility compared to the hydrochloride form, limiting its applications in aqueous analytical systems [7]. The structural relationship between these compounds illustrates the importance of salt formation in pharmaceutical and analytical chemistry [29] [31].

Hydrate Forms (Monohydrate) and Their Distinguishing Properties

The monohydrate form of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride represents a distinct crystalline modification with the formula C₈H₉N₃S·HCl·H₂O [5] [8] [19]. This hydrated form exhibits a molecular weight of 233.72 g/mol, representing an increase of 18 atomic mass units due to water incorporation [5] [27]. The monohydrate demonstrates hygroscopic properties, readily absorbing moisture from the environment [27].

The distinguishing properties of the monohydrate include enhanced stability under certain storage conditions and modified physical characteristics compared to the anhydrous form [19] [27]. The presence of water of crystallization influences the melting point, solubility behavior, and spectroscopic properties of the compound [17] [19]. Storage requirements for the monohydrate typically specify cool conditions (2-8°C) and protection from light to maintain stability [8] [27].

Tautomeric Forms and Their Stability

3-Methyl-2-benzothiazolinone hydrazone hydrochloride can exist in different tautomeric forms, with the hydrazone configuration representing the predominant stable form under normal conditions [28]. The tautomeric equilibrium between azo and hydrazone forms depends on environmental factors such as pH, temperature, and solvent conditions [28]. Research indicates that the hydrazone tautomer exhibits greater stability compared to alternative tautomeric arrangements [28].

The electronic structure and bonding patterns within the molecule influence tautomeric stability, with the extended conjugation system favoring specific geometric configurations [12] [28]. The Z-configuration represents the preferred geometric arrangement for the hydrazone linkage, as indicated by spectroscopic evidence and computational studies [4] [28]. Understanding tautomeric behavior is crucial for predicting the compound's reactivity and optimizing its analytical applications [28].

Data Tables

Table 1: Molecular and Physical Properties

| Property | Value |

|---|---|

| Chemical Formula | C₈H₉N₃S·HCl |

| Molecular Weight (anhydrous) | 215.70 g/mol |

| Molecular Weight (monohydrate) | 233.72 g/mol |

| CAS Numbers | 4338-98-1, 38894-11-0, 149022-15-1 |

| Appearance | Powder to crystal |

| Crystalline Form | Crystalline powder |

| Melting Point | 270-278°C |

| Thermal Decomposition | Decomposes upon melting |

| Color | White to light yellow to light orange |

| Physical State | Solid |

Table 2: Solubility Profile

| Solvent | Solubility | pH in Aqueous Solution |

|---|---|---|

| Water | Soluble | 3-4 (4g/L in H₂O at 20°C) |

| Hot Water | Almost transparent solution | Acidic |

| Methanol | Slightly soluble | N/A |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | N/A |

| Ethanol | Soluble in presence of triethylamine | N/A |

| Organic Solvents (General) | Variable depending on polarity | N/A |

Table 3: Spectroscopic Properties

| Spectroscopic Method | Key Characteristics | Applications |

|---|---|---|

| UV-Visible | Characteristic absorption bands at 500-505 nm when coupled with quinones | Spectrophotometric determination of aldehydes |

| Infrared (IR) | Confirms structural identity; passes IR spectrum tests | Identity confirmation and structural analysis |

| Nuclear Magnetic Resonance (¹H NMR) | Confirms structural characteristics in D₂O | Structural elucidation and purity assessment |

| Nuclear Magnetic Resonance (¹³C NMR) | Carbon framework confirmation | Carbon skeleton verification |

| Mass Spectrometry | Molecular ion peak at m/z 179 for parent compound | Molecular weight confirmation |

Table 4: Comparative Analysis with Related Forms

| Compound Form | Molecular Formula | Molecular Weight | Key Distinguishing Properties | Storage Requirements |

|---|---|---|---|---|

| 3-Methyl-2-benzothiazolinone hydrazone (Parent) | C₈H₉N₃S | 179.24 g/mol | Base form; lower water solubility | Cool, dark conditions |

| 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | C₈H₉N₃S·HCl | 215.70 g/mol | Enhanced water solubility; acidic pH | Room temperature; light sensitive |

| 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | C₈H₉N₃S·HCl·H₂O | 233.72 g/mol | Hygroscopic nature; improved stability | Cool (2-8°C); dark place |

Traditional Synthetic Routes

The synthesis of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride has been accomplished through several well-established traditional methods, each offering distinct advantages and limitations. The most prominent traditional approaches include the N-methylaniline and carbon disulfide route, the 2-aminobenzothiazole condensation method, direct hydrazone formation, and thiourea cyclization procedures [1] [2] [3].

The N-methylaniline and carbon disulfide method represents one of the earliest and most widely documented approaches. This multi-step synthesis involves the initial reaction of N-methylaniline with carbon disulfide to form N-methyl-N-phenyl dithiocarbamate, followed by cyclization with bromine to produce 3-methylbenzothiazol-2-thione, and subsequent reaction with hydrazine hydrate [1] [3]. The reaction typically proceeds under mild conditions at room temperature to 60°C over 2-4 hours, achieving yields ranging from 65-75% [2].

The 2-aminobenzothiazole pathway offers a more direct route through condensation with hydrazine derivatives. This method involves the methylation of 2-aminobenzothiazole followed by condensation with hydrazine hydrate under reflux conditions in ethanol for 2-3 hours [4] [5]. This approach demonstrates superior yields of 78-85% and provides better control over reaction selectivity [4].

Direct hydrazone condensation represents another traditional methodology where 3-methyl-2-benzothiazolinone is directly treated with hydrazine under acidic conditions. This method offers moderate yields of 70-80% and is particularly useful when the benzothiazolinone precursor is readily available .

| Method | Starting Materials | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-methylaniline + Carbon disulfide | N-methylaniline, CS₂, Br₂ | Room temperature to 60°C, 2-4 hours | 65-75 | [1] [2] [3] |

| 2-aminobenzothiazole + hydrazine | 2-aminobenzothiazole, hydrazine hydrate | Reflux in ethanol, 2-3 hours | 78-85 | [4] [5] |

| Direct hydrazone condensation | 3-methyl-2-benzothiazolinone, hydrazine | Acidic conditions, reflux | 70-80 | |

| Thiourea cyclization | N-methyl-N-phenylthiourea, oxidizing agents | Oxidative cyclization | 60-70 | [8] |

Modern Synthetic Approaches

Contemporary synthetic methodologies have evolved to address the limitations of traditional routes while incorporating principles of green chemistry and process efficiency. These modern approaches encompass microwave-assisted synthesis, green solvent systems, catalyst-free reactions, flow chemistry, and aqueous micellar conditions [9] [10] [11].

N-methylaniline and Carbon Disulfide-Based Synthesis

Modern refinements of the classical N-methylaniline and carbon disulfide route have focused on optimization of reaction parameters and incorporation of sustainable practices. Contemporary protocols employ controlled temperature gradients, improved solvent systems, and enhanced purification techniques to achieve higher yields and purity [3] [12] [8].

The optimized procedure involves the treatment of N-methylaniline with carbon disulfide in the presence of base catalysts under controlled atmospheric conditions. The reaction is conducted at temperatures ranging from 40-80°C with careful monitoring of reaction progress through in-situ analytical techniques [8]. The intermediate N-methyl-N-phenyl dithiocarbamate is then subjected to oxidative cyclization using environmentally benign oxidizing agents such as hydrogen peroxide or molecular oxygen [12].

Recent developments have incorporated microwave-assisted heating to reduce reaction times from hours to minutes while maintaining or improving yields. Microwave irradiation at 80-120°C for 30-120 minutes has shown to increase yields to 85-95% while significantly reducing energy consumption [10] [13].

Thiocyanate-Based Synthesis Pathways

Alternative synthetic pathways utilizing thiocyanate chemistry have emerged as efficient routes to 3-Methyl-2-benzothiazolinone hydrazone hydrochloride. These methods leverage the reactivity of thiocyanate salts in cyclization reactions to construct the benzothiazole ring system [10] [14].

The thiocyanate-based approach typically involves the reaction of N-methylaniline derivatives with potassium thiocyanate or ammonium thiocyanate in the presence of suitable catalysts. The reaction proceeds through the formation of intermediate thiourea compounds, which undergo intramolecular cyclization to form the benzothiazole core [10]. Subsequent functionalization with hydrazine derivatives yields the target hydrazone compound.

This methodology offers several advantages including milder reaction conditions, reduced use of hazardous reagents, and improved atom economy. Typical reaction conditions involve heating at 60-100°C for 2-6 hours in polar protic solvents such as ethanol or methanol [14].

Optimization of Reaction Parameters

Systematic optimization of reaction parameters has been crucial in developing efficient synthetic protocols for 3-Methyl-2-benzothiazolinone hydrazone hydrochloride. Key parameters requiring optimization include temperature, reaction time, pH control, solvent selection, catalyst loading, and reagent concentration [16] [17].

Temperature optimization studies have revealed that the optimal temperature range for most synthetic routes lies between 60-80°C. Higher temperatures may increase reaction rates but can lead to decomposition of sensitive intermediates or formation of unwanted side products. Lower temperatures result in incomplete conversion and extended reaction times [16].

Reaction time optimization indicates that most syntheses achieve optimal conversion within 2-4 hours. Prolonged reaction times beyond the optimum may lead to product degradation or formation of over-reaction products [17]. Real-time monitoring techniques such as in-situ infrared spectroscopy or high-performance liquid chromatography enable precise determination of optimal reaction endpoints.

pH control emerges as a critical factor, particularly in hydrazone formation steps. Acidic conditions with pH values ranging from 2-4 favor hydrazone formation while suppressing competing side reactions [16]. The use of buffer systems or controlled addition of acid catalysts ensures consistent pH maintenance throughout the reaction.

| Parameter | Optimal Range | Effect on Yield | Critical Factor |

|---|---|---|---|

| Temperature | 60-80°C | Higher temp increases rate but may cause decomposition | High |

| Reaction time | 2-4 hours | Longer time improves conversion up to optimum | Medium |

| pH control | 2-4 (acidic) | Acidic conditions favor hydrazone formation | High |

| Solvent ratio | 1:10 to 1:15 (solid:solvent) | Proper dilution prevents side reactions | Medium |

| Catalyst loading | 1-5 mol% | Minimal catalyst needed for some routes | Low-Medium |

| Concentration | 0.1-0.5 M | Moderate concentration prevents precipitation | Medium |

Purification and Crystallization Techniques

The purification of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride requires careful selection of appropriate techniques to achieve the desired purity levels while maintaining acceptable yields. Various purification methodologies have been developed, ranging from simple recrystallization to sophisticated chromatographic techniques [18] [19] [20].

Recrystallization from ethanol represents the most commonly employed purification technique. The process involves dissolving the crude product in hot ethanol, followed by slow cooling to promote crystal formation [18]. The optimal solvent ratio of ethanol to water (9:1) provides excellent selectivity for the target compound while rejecting most impurities. This method achieves purity levels of 97-99% with yield recoveries of 80-90% [21] [18].

Aqueous recrystallization using hydrochloric acid solutions offers an alternative approach particularly effective for removing organic impurities. The process involves dissolution in hot water containing hydrochloric acid, followed by controlled cooling and pH adjustment. This method achieves purity levels of 95-98% with yield recoveries of 75-85% [21].

Mixed solvent crystallization systems, employing methanol-water mixtures (7:3 ratio), have demonstrated superior performance in achieving high purity levels of 98-99.5% with good yield recoveries of 85-92% [22] [19]. The controlled solvent evaporation technique allows for formation of well-defined crystals suitable for analytical characterization.

Fractional crystallization provides a sophisticated approach for removal of specific impurities through selective crystallization. The technique employs temperature and solvent gradients to achieve selective separation of the target compound from closely related impurities [22]. While achieving good purity levels of 95-97%, the technique typically results in lower yield recoveries of 70-80%.

| Technique | Solvent System | Temperature (°C) | Yield Recovery (%) | Purity Achieved | Advantages |

|---|---|---|---|---|---|

| Recrystallization from ethanol | Ethanol/water (9:1) | 60-78 | 80-90 | 97-99% | Simple, effective for most impurities |

| Aqueous recrystallization | Water with HCl | 80-100 | 75-85 | 95-98% | Removes organic impurities |

| Mixed solvent crystallization | Methanol/water (7:3) | 50-65 | 85-92 | 98-99.5% | High purity, good yield |

| Fractional crystallization | Ethanol/ether gradient | Room temp to 78 | 70-80 | 95-97% | Selective impurity removal |

| Hot filtration | Hot ethanol | 70-80 | 90-95 | 90-95% | Removes insoluble impurities |

| Column chromatography | Silica gel, CHCl₃/MeOH | Room temperature | 60-75 | 98-99% | High purity but low recovery |

Quality Assessment and Analytical Characterization

Comprehensive quality assessment of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride requires implementation of multiple analytical techniques to ensure product identity, purity, and consistency [23] [24] [25]. The analytical characterization strategy encompasses both traditional and modern instrumental methods.

High-performance liquid chromatography with ultraviolet detection serves as the primary method for purity determination and impurity profiling [24] [25]. The optimized HPLC method employs a C18 reversed-phase column with a mobile phase system maintaining pH 3-4 to ensure proper ionization and separation of the compound and its related substances [25]. The method achieves baseline separation of the main peak from potential impurities and degradation products, with a specification of ≥97% purity [21] [24].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and isomer identification [26]. Both proton and carbon-13 NMR spectra are typically recorded in deuterated chloroform or dimethyl sulfoxide, with chemical shifts and coupling patterns consistent with the expected molecular structure [26]. The characteristic singlet peak for the hydrazone proton appears at δ 7.80-8.25 ppm, confirming the presence of the hydrazone functionality [4] [5].

Mass spectrometry, particularly electrospray ionization in positive mode, confirms molecular weight and provides fragmentation patterns characteristic of the compound structure [26]. The molecular ion peak [M+H]⁺ should appear within ±0.1 Da of the theoretical mass, with characteristic fragmentation patterns supporting the proposed structure.

Infrared spectroscopy identifies key functional groups and confirms molecular structure through characteristic absorption bands [4] [21]. The hydrazone N-H stretch appears around 3269-3350 cm⁻¹, while the C=N stretch of the azomethine group appears at 1612-1630 cm⁻¹ [4] [5].

Melting point determination provides a simple yet effective method for identity confirmation and purity assessment. The compound exhibits a characteristic melting point range of 270-278°C with decomposition, and sharp melting behavior indicates high purity [21] [27].

| Analysis Method | Purpose | Typical Conditions | Specification |

|---|---|---|---|

| HPLC-UV | Purity determination, impurity profiling | C18 column, pH 3-4 mobile phase | ≥97% purity |

| NMR Spectroscopy | Structure confirmation, isomer identification | CDCl₃ or DMSO-d6 solvent | Consistent with structure |

| Mass Spectrometry | Molecular weight confirmation | ESI-MS positive mode | M+H within ±0.1 Da |

| IR Spectroscopy | Functional group identification | KBr pellet, 4000-400 cm⁻¹ | Characteristic peaks present |

| Melting Point | Identity and purity assessment | Open capillary method | 270-278°C |

| Elemental Analysis | Composition verification | CHN analyzer | C: 44.5%, H: 4.2%, N: 19.5% |

Sustainable and Environmentally Conscious Synthesis Protocols

The development of sustainable synthesis protocols for 3-Methyl-2-benzothiazolinone hydrazone hydrochloride aligns with contemporary green chemistry principles and environmental consciousness [11] [28] [29]. These approaches focus on minimizing environmental impact while maintaining synthetic efficiency and product quality.

Water-based reaction systems represent a significant advancement in sustainable synthesis. The implementation of surfactant-mediated reactions in aqueous media eliminates the need for organic solvents while maintaining high reaction efficiency [11]. Micellar catalysis systems enable the synthesis to proceed in water with yields of 85-95%, significantly reducing environmental impact and disposal costs [11].

Microwave-assisted synthesis protocols demonstrate remarkable energy efficiency improvements compared to conventional heating methods [13]. The controlled application of microwave irradiation reduces reaction times from hours to minutes while achieving yields of 90-98% [10] [13]. The energy efficiency gains and reduced reaction times contribute significantly to the overall sustainability of the synthetic process.

Solvent-free reaction conditions eliminate solvent waste generation entirely through the implementation of grinding techniques or neat reaction conditions [28] [13]. While these methods may show slightly reduced yields of 70-85%, the complete elimination of solvent waste and simplified purification procedures offer substantial environmental benefits [28].

Bio-based starting materials provide opportunities for incorporating renewable feedstocks into the synthetic pathway [30] [29]. Plant-derived precursors and bio-based solvents reduce dependence on petroleum-derived materials while maintaining synthetic viability with yields of 75-90% [29].

Recyclable catalyst systems minimize metal waste through the implementation of immobilized catalysts that can be recovered and reused multiple times [10] [11]. These systems achieve yields of 80-92% while significantly reducing catalyst waste and associated environmental impact [10].

One-pot synthesis protocols exemplify minimal waste generation through atom economy optimization exceeding 85% [28] [29]. These integrated synthetic approaches combine multiple reaction steps in a single vessel, eliminating intermediate isolation and purification steps while achieving overall yields of 88-95% [29].

| Green Protocol | Environmental Benefit | Implementation | Yield Impact | Cost Reduction | Scalability |

|---|---|---|---|---|---|

| Water as reaction medium | Non-toxic solvent | Surfactant-mediated reactions | 85-95% | Low | Excellent |

| Microwave heating | Energy efficiency | Controlled heating, 2-10 min | 90-98% | Medium | Good |

| Solvent-free conditions | Zero solvent waste | Grinding or neat reactions | 70-85% | High | Limited |

| Bio-based starting materials | Renewable feedstocks | Plant-derived precursors | 75-90% | Variable | Good |

| Recyclable catalyst systems | Reduced metal waste | Immobilized catalysts | 80-92% | Medium | Excellent |

| Minimal waste generation | Atom economy >85% | One-pot synthesis | 88-95% | High | Good |